molecular formula C20H31N3O2 B14167865 N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide CAS No. 929638-35-7

N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide

Cat. No.: B14167865
CAS No.: 929638-35-7
M. Wt: 345.5 g/mol
InChI Key: ZATGKKMKVZJTMW-UHFFFAOYSA-N
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Description

N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide is a complex organic compound featuring a phenyl ring substituted with hydroxy and acetamide groups, as well as two piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Core: The phenyl ring is functionalized with hydroxy and acetamide groups through electrophilic aromatic substitution reactions.

    Introduction of Piperidine Moieties: The piperidine groups are introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The piperidine moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamide group may produce an amine.

Scientific Research Applications

N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{3-Hydroxy-2,4-bis[(morpholin-1-yl)methyl]phenyl}acetamide: Similar structure but with morpholine moieties instead of piperidine.

    N-{3-Hydroxy-2,4-bis[(pyrrolidin-1-yl)methyl]phenyl}acetamide: Contains pyrrolidine groups instead of piperidine.

Uniqueness

N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide is unique due to its specific combination of functional groups and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

929638-35-7

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

N-[3-hydroxy-2,4-bis(piperidin-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C20H31N3O2/c1-16(24)21-19-9-8-17(14-22-10-4-2-5-11-22)20(25)18(19)15-23-12-6-3-7-13-23/h8-9,25H,2-7,10-15H2,1H3,(H,21,24)

InChI Key

ZATGKKMKVZJTMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)CN2CCCCC2)O)CN3CCCCC3

Origin of Product

United States

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